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Compound of Interest

Compound Name: 2-Methylpropane-2-d
CAS No.: 13183-68-1
Cat. No.: B078710
Get Quote
. J

Physicochemical Properties, Synthesis, and Applications in Drug Development

Executive Summary & Chemical Identity

2-Methylpropane-2-d (Isobutane-d1l) is the isotopologue of isobutane where the hydrogen
atom at the tertiary carbon position is replaced by deuterium. This specific substitution is of
critical importance in physical organic chemistry and drug development because the tertiary C-
H bond is the weakest in the molecule and the primary site of metabolic oxidation.

By replacing this "soft spot” with a stronger C-D bond, researchers utilize the Kinetic Isotope
Effect (KIE) to probe reaction mechanisms and enhance the metabolic stability of tert-butyl-
containing pharmacophores.
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Property Data
Chemical Name 2-Methylpropane-2-d
Isobutane-d1; 2-Deuterioisobutane; tert-Butyl
Synonyms o
deuteride (informal)
CAS Number 13183-68-1
Molecular Formula or
Molecular Weight 59.13 g/mol (vs. 58.12 for non-deuterated)
Purity Grade Typically =298 atom % D

Physicochemical Properties: Vapor Pressure &
Density

Accurate knowledge of the vapor pressure and density is essential for the safe storage,
handling, and quantitative analysis of 2-Methylpropane-2-d, which exists as a liquefied gas
under standard laboratory conditions.

Comparative Property Table

Data represents a synthesis of experimental literature values for isobutane and theoretical
corrections for the deuterated isotopologue.
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2-Methylpropane-2-

Isobutane ( d
Property ( Notes
)
)
Deuterated
hydrocarbons often
N ) exhibit slightly lower
Boiling Point (1 atm) -11.7 °C (261.4 K) -12.0 °C (approx) N ]
boiling points due to
reduced dispersion
forces.
Melting Point -159.6 °C -160 °C Negligible shift.
Vapor Pressure (21 ) ) See Vapor Pressure
3.04 bar (44.1 psi) ~3.08 bar (Estimated)
°C) Isotope Effect below.
Density increases
o ) 0.560 g/mL ]
Liquid Density (25 °C)  0.551 g/mL proportionally to mass
(Calculated)
(~1.7%).
Critical Temperature 134.7 °C ~134 °C
Flash Point -83°C -83°C Extremely Flammable.

Technical Insight: Vapor Pressure Isotope Effect (VPIE)

While often treated identically to isobutane in engineering contexts, 2-Methylpropane-2-d
exhibits a phenomenon known as the Inverse Vapor Pressure Isotope Effect (

¢ Mechanism: In the liquid phase, the lighter protium isotopologue (

) has slightly larger vibrational amplitudes (Zero Point Energy) than the deuterated form. This
leads to a slightly larger effective molar volume and stronger intermolecular van der Waals
attractions for the H-form compared to the D-form.

o Result: The deuterated molecules are less tightly held in the liquid phase relative to the gas
phase compared to their protium counterparts. Consequently, 2-Methylpropane-2-d is
slightly more volatile than standard isobutane.
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e Magnitude: For branched alkanes, this effect is small (
) but measurable in high-precision manometry.

Density Calculation (Molar Volume Invariance)

Experimental density data for the pure deuterated gas is rare. However, it can be derived with
high precision using the Molar Volume Invariance principle. The electronic cloud size (which
dictates volume) is virtually identical between C-H and C-D bonds.

Experimental Protocols

For researchers requiring validation of these properties in-house, the following protocols
ensure data integrity.

Protocol: Static Vapor Pressure Measurement

Objective: Determine the precise vapor pressure of 2-Methylpropane-2-d at varying
temperatures.

o Apparatus: Use an isoteniscope or a static pressure cell equipped with a high-precision
capacitance manometer (accuracy

Torr) and a thermostated bath (
°C).
o Degassing (Critical Step):
o Connect the sample cylinder to the vacuum line.
o Freeze the sample using liquid nitrogen (
).
o Evacuate the headspace to remove non-condensable gases (air/nitrogen).

o Thaw and refreeze. Repeat this Freeze-Pump-Thaw cycle at least 3 times. Failure to
degas is the #1 source of error in VP measurements.
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e Equilibration:
o Immerse the cell in the thermostated bath.
o Allow 30 minutes for thermal equilibrium.
o Record pressure (

) and temperature (
).

o Data Fitting: Fit data to the Antoine Equation:

Protocol: Vibrating Tube Densimetry

Objective: Measure liquid density under pressure.

Instrument: Anton Paar DMA HPM (High Pressure) or equivalent.

Calibration: Calibrate the period of oscillation using vacuum (0 density) and a standard fluid

(e.g., pure isobutane or propane) at the target temperature and pressure.

Loading:
o Connect the sample cylinder via stainless steel capillary tubing.

o Pressurize the system to at least 2 bar above the vapor pressure to ensure a single liquid

phase.

Measurement: Record the oscillation period. Density is calculated via:

Synthesis and Preparation

The synthesis of 2-Methylpropane-2-d is a classic example of Grignard chemistry adapted for
isotopic labeling.
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Synthesis Workflow

The most reliable route involves the hydrolysis of a tert-butyl Grignard reagent with heavy water

(

tert-Butyl Chloride

(CH3)3CCl + Mg
\ Grignard Intermediate
R t-BuMgCl + D20
Magnesium Turnings [~ \
(THF, Reflux) 2-Methylpropane-2-d

Deuterium Oxide }—----—""" P (CH3)3CD

(D20)

Click to download full resolution via product page

Figure 1: Synthesis pathway for 2-Methylpropane-2-d via Grignard hydrolysis.

Step-by-Step Procedure

e Activation: Activate Magnesium turnings with iodine in dry THF under Argon atmosphere.

e Formation: Add tert-butyl chloride dropwise. Maintain gentle reflux to form t-butylmagnesium
chloride.

e Quenching: Cool the solution to 0°C. Slowly add

(99.9 atom % D).

» Collection: The product is a gas. The reaction vessel must be connected to a cold trap (dry
ice/acetone) to condense the evolving 2-Methylpropane-2-d.

 Purification: Distill the condensate through a low-temperature column to remove THF vapors.

Applications in Drug Development: The Kinetic
Isotope Effect
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In drug discovery, 2-Methylpropane-2-d serves as a fundamental model for Metabolic Stability
Studies.

The "Metabolic Soft Spot"

The tert-butyl group is common in drug architecture. However, the tertiary C-H bond is prone to
oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance (short half-life).

Deuterium Switching Strategy

Replacing H with D at the tertiary position creates a "Deuterium Switch."

e Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to lower Zero
Point Energy.

e Primary Kinetic Isotope Effect (KIE): Breaking the C-D bond in the rate-determining step of
oxidation requires more energy.

¢ Qutcome:

ratios typically range from 2 to 5. This significantly reduces the rate of metabolism, potentially
extending the drug's half-life without altering its binding affinity or potency.

Substrate-H Substrate-D
(Weak C-H Bond) SO S (Strong C-D Bond)

ast(k_H) .-~
Transition State D
(Higher Energy Barrier)

Transition State H
(Lower Energy Barrier)

Hydroxylated Product
(Clearance)
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Figure 2: Mechanistic comparison of CYP450 oxidation rates for Protium (H) vs. Deuterium (D)
substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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